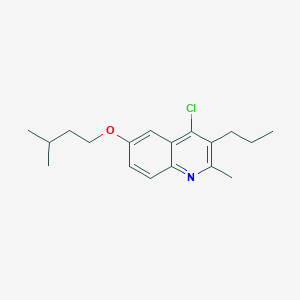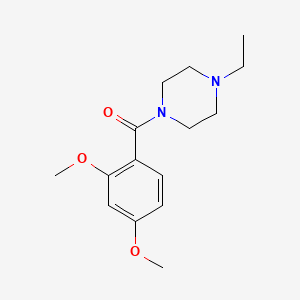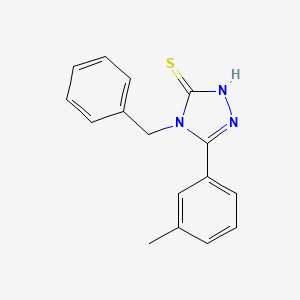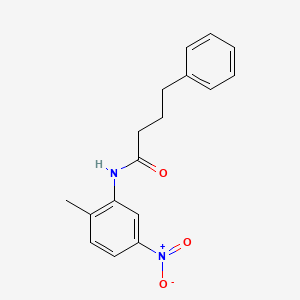
(4-isopropylbenzyl)(2-methoxyphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-isopropylbenzyl)(2-methoxyphenyl)amine, also known as para-methoxymethamphetamine (PMMA), is a synthetic drug that belongs to the amphetamine class. It is a potent stimulant that has gained popularity in the recreational drug market due to its psychoactive effects. However, this drug is not approved for medical use and is considered dangerous due to its potential for toxicity and overdose.
Applications De Recherche Scientifique
PMMA has been the subject of several scientific studies aimed at understanding its effects on the body and brain. One such study investigated the pharmacokinetics and metabolism of PMMA in rats and found that it is rapidly absorbed and metabolized in the liver. Another study explored the effects of PMMA on the release of neurotransmitters in the brain and found that it increases the release of dopamine, norepinephrine, and serotonin.
Mécanisme D'action
PMMA acts as a stimulant by increasing the levels of neurotransmitters in the brain. It does this by blocking the reuptake of dopamine, norepinephrine, and serotonin, which are responsible for regulating mood, appetite, and other physiological functions. This results in an increase in energy, alertness, and euphoria.
Biochemical and Physiological Effects:
The use of PMMA can have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. In high doses, PMMA can cause seizures, coma, and even death due to its potential for toxicity and overdose.
Avantages Et Limitations Des Expériences En Laboratoire
PMMA has several advantages and limitations for use in lab experiments. One advantage is that it can be used as a tool to study the effects of neurotransmitters on the brain. However, its potential for toxicity and overdose makes it unsuitable for use in clinical trials or human studies.
Orientations Futures
There are several future directions for research on PMMA. One area of interest is the development of new drugs that target the same neurotransmitter systems as PMMA but with fewer side effects and less potential for toxicity. Another area of interest is the development of new methods for detecting and treating PMMA overdose and toxicity. Additionally, further research is needed to understand the long-term effects of PMMA use on the brain and body.
Méthodes De Synthèse
PMMA is synthesized through a complex chemical process involving the reaction of an isopropylbenzyl compound with an anisaldehyde compound in the presence of a reducing agent. The resulting product is a white crystalline powder that is highly soluble in water and other solvents.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-propan-2-ylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)15-10-8-14(9-11-15)12-18-16-6-4-5-7-17(16)19-3/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPMMZUTVGFDHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-dimethyl-N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5756552.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5756572.png)

![5-[(3-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5756586.png)


![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)



![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![3-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5756650.png)
